methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate
Overview
Description
Methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with a fluorine atom and a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution on the Benzene Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: The unique electronic properties of the fluorine and triazole substituents make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biological processes due to its structural features.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate: Lacks the methyl group on the triazole ring.
Methyl 3-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate: Contains a chlorine atom instead of fluorine.
Methyl 3-fluoro-4-(3-methyl-1H-1,2,3-triazol-1-yl)benzenecarboxylate: Features a different triazole isomer.
Uniqueness
The presence of both the fluorine atom and the 3-methyl-1H-1,2,4-triazol-1-yl group in methyl 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzenecarboxylate provides unique electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3-fluoro-4-(3-methyl-1,2,4-triazol-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-13-6-15(14-7)10-4-3-8(5-9(10)12)11(16)17-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEITXSOYTFUQAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)C(=O)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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